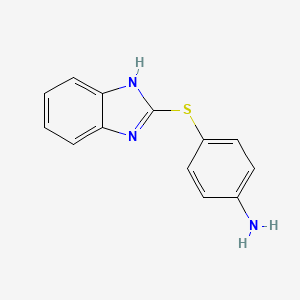

4-(1H-benzimidazol-2-ylthio)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVGNUODYYVYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368493 | |

| Record name | 4-(1H-benzimidazol-2-ylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956-13-8 | |

| Record name | 4-(1H-benzimidazol-2-ylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1H-benzimidazol-2-ylthio)aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for obtaining 4-(1H-benzimidazol-2-ylthio)aniline, a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the primary synthetic methodologies, the underlying chemical principles, and practical, field-proven insights into the experimental execution. We will delve into two robust synthetic strategies: a two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a more direct one-step Copper-Catalyzed C-S Coupling (Ullmann Condensation). Each protocol is presented with step-by-step instructions, quantitative data, and mechanistic explanations to ensure both reproducibility and a deep understanding of the chemical transformations.

Introduction: The Significance of the Benzimidazole Thioether Scaffold

The benzimidazole nucleus is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds. Its structural resemblance to purine allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications including anti-ulcer, anthelmintic, and anticancer agents. The introduction of a thioether linkage at the 2-position, particularly with an aminophenyl substituent, creates the this compound scaffold. This modification has been shown to be a critical pharmacophore, contributing to a spectrum of biological activities. Molecules incorporating this structure are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The aniline functional group provides a versatile handle for further chemical modifications, allowing for the generation of extensive compound libraries for drug discovery campaigns. A thorough understanding of the synthesis of this core structure is therefore paramount for advancing research in these areas.

PART 1: Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through two principal routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reagents such as heavy metal catalysts.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This two-step approach is a classic and reliable method that leverages the high reactivity of activated aryl halides. It begins with the SNAr reaction between 2-mercaptobenzimidazole and a p-nitroaryl halide, followed by a standard reduction of the nitro group to yield the target aniline.

Causality of Experimental Choices:

-

Choice of Aryl Halide: 1-Fluoro-4-nitrobenzene is often the preferred electrophile due to the high electronegativity of fluorine, which strongly activates the aromatic ring towards nucleophilic attack. The nitro group in the para position is a powerful electron-withdrawing group, which is essential for stabilizing the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution reaction.

-

Base Selection: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial. Its role is to deprotonate the thiol of 2-mercaptobenzimidazole, forming a more nucleophilic thiolate anion. This in-situ generation of the active nucleophile drives the reaction forward.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal. These solvents can effectively solvate the cation of the base while leaving the thiolate anion relatively free, enhancing its nucleophilicity.

-

Reduction Step: The reduction of the nitro group is a well-established transformation. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is a common and effective method for this purpose on a laboratory scale. The reaction proceeds through a series of electron and proton transfers, with the tin species being oxidized.

Reaction Workflow Diagram:

Caption: Workflow for the Copper-Catalyzed Ullmann Condensation.

PART 2: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with detailed steps and considerations for ensuring successful synthesis and purification.

Protocol 1: Synthesis via SNAr and Reduction

Step 1: Synthesis of 2-((4-Nitrophenyl)thio)-1H-benzimidazole

-

Reagent Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptobenzimidazole (1.50 g, 10.0 mmol), 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water with stirring. A yellow precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 2-((4-nitrophenyl)thio)-1H-benzimidazole. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

-

Reagent Setup: In a 250 mL round-bottom flask, suspend the crude 2-((4-nitrophenyl)thio)-1H-benzimidazole (2.71 g, 10.0 mmol) from the previous step in 100 mL of ethanol.

-

Acidification and Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.28 g, 50.0 mmol) to the suspension. Carefully add 20 mL of concentrated hydrochloric acid dropwise while stirring.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The yellow suspension should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Neutralization: Cool the reaction mixture in an ice bath. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 8-9. A precipitate will form.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Protocol 2: Synthesis via Copper-Catalyzed C-S Coupling

-

Reagent Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-mercaptobenzimidazole (1.50 g, 10.0 mmol), 4-iodoaniline (2.19 g, 10.0 mmol), copper(I) iodide (CuI) (95 mg, 0.5 mmol, 5 mol%), N,N'-dimethylethylenediamine (DMEDA) (110 µL, 1.0 mmol, 10 mol%), and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous DMF to the flask via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove DMF, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., ethyl acetate/hexane gradient) to yield this compound.

PART 3: Data Presentation and Validation

To ensure the trustworthiness of these protocols, expected outcomes and characterization data are crucial for validation.

Table 1: Comparison of Synthetic Protocols

| Parameter | Methodology 1: SNAr & Reduction | Methodology 2: Ullmann Coupling |

| Number of Steps | 2 | 1 |

| Starting Materials | 2-Mercaptobenzimidazole, 1-Fluoro-4-nitrobenzene | 2-Mercaptobenzimidazole, 4-Iodoaniline |

| Key Reagents | K₂CO₃, SnCl₂, HCl | CuI, DMEDA, K₂CO₃ |

| Typical Yield | 70-85% (overall) | 65-80% |

| Reaction Time | 6-9 hours (total) | 12-24 hours |

| Purification | Filtration, Recrystallization, Column Chromatography | Column Chromatography |

| Advantages | Avoids heavy metal catalysts, reliable | One-pot reaction, direct bond formation |

| Disadvantages | Two-step process | Requires copper catalyst, potentially higher cost |

Expected Characterization Data

While full characterization should be performed on the synthesized product, the following data for the related compound 4-(1H-benzo[d]imidazol-2-yl)aniline can serve as a reference point for spectroscopic analysis of the target molecule, which will have additional signals corresponding to the sulfur atom. [1]

-

Appearance: Off-white to light brown solid.

-

1H-NMR (DMSO-d6, 500 MHz): δ 12.46 (br. s, 1H, NH-benzimidazole), 7.79 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (m, 2H, Ar-H of benzimidazole), 7.08 (m, 2H, Ar-H of benzimidazole), 6.63 (d, J = 8.4 Hz, 2H, Ar-H), 5.58 (s, 2H, NH₂). [1]* IR (KBr, cm-1): 3430 (N-H stretch, benzimidazole), 3350, 3217 (N-H stretches, aniline), 3061 (C-H stretch, aromatic), 1629 (C=N stretch), 1605 (C=C stretch, aromatic). [1]* Mass Spectrometry (MS): For C₁₃H₁₁N₃S, the expected m/z for [M+H]⁺ would be approximately 242.07.

Conclusion

This guide has detailed two effective and reproducible synthetic protocols for this compound. The SNAr and reduction pathway offers a metal-free, two-step approach, while the copper-catalyzed Ullmann condensation provides a more direct, one-pot alternative. By understanding the mechanistic principles behind each step, researchers can troubleshoot and adapt these protocols to their specific needs. The provided experimental details, comparative data, and expected characterization benchmarks are designed to empower scientists in the fields of drug discovery and materials science to confidently synthesize this valuable chemical entity.

References

- Khattab, M., Ragab, F. Y., & Galal, S. A. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 936-947.

- Peng, J., Ye, M., Zong, C., Hu, F., Feng, L., Wang, X., Wang, Y., & Chen, C. (2014). Copper-Catalyzed Intramolecular C−N Bond Formation: A Straightforward Synthesis of Benzimidazole Derivatives in Water. The Journal of Organic Chemistry, 79(18), 8824–8829.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(1H-benzimidazol-2-ylthio)aniline (CAS: 956-13-8): Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(1H-benzimidazol-2-ylthio)aniline, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential therapeutic applications. The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, and the introduction of a thioether linkage to an aniline moiety presents a compelling avenue for the development of novel therapeutic agents.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in the design of bioactive molecules. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the benzimidazole ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological profile. The incorporation of a 4-aminophenylthio moiety at the 2-position of the benzimidazole ring, as seen in this compound, introduces additional pharmacophoric features that can enhance its interaction with target proteins and modulate its pharmacokinetic properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development.

| Property | Value | Source |

| CAS Number | 956-13-8 | [1] |

| Molecular Formula | C₁₃H₁₁N₃S | [1] |

| Molecular Weight | 241.31 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |

Synthesis and Characterization: A Proposed Pathway

Step 1: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

The synthesis of the aldehyde precursor, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, has been reported and provides a solid foundation for accessing the target molecule.[2][3] The reaction involves a nucleophilic aromatic substitution reaction between 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde.

Experimental Protocol: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde [2]

-

Reactant Preparation: In a round-bottom flask, combine 1,3-dihydro-2H-1,3-benzimidazole-2-thione (1.5 g, 10 mmol), 4-fluorobenzaldehyde (1.24 g, 10 mmol), and anhydrous potassium carbonate (2 g) in dimethyl sulfoxide (25 mL).

-

Reaction: Reflux the mixture for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and pour it into crushed ice.

-

Isolation and Purification: Collect the resulting solid precipitate by filtration and recrystallize it from an acetic acid/water mixture (7:3) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde as a colorless solid.

Characterization Data for 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: [2][4]

-

Yield: 92%

-

Melting Point: 164–166 °C

-

IR (KBr, cm⁻¹): 3153 (N-H), 3069 (aromatic C-H), 1693 (C=O)

-

¹H NMR (500 MHz, DMSO-d₆) δ (ppm): 12.52 (s, 1H, NH), 9.95 (s, 1H, CHO), 7.88-7.11 (m, 8H, Ar-H)

-

¹³C NMR (DMSO-d₆) δ (ppm): 192.4 (C=O), 143.7 (C=N), 140.9 (C-N), 134.7-109.5 (aromatic C)

Proposed Step 2: Reductive Amination to this compound

The conversion of the synthesized aldehyde to the target primary amine can be achieved through reductive amination. This is a robust and widely used method in organic synthesis for the formation of amines from carbonyl compounds.[5][6][7][8]

Proposed Experimental Protocol: Synthesis of this compound

-

Oxime Formation: To a stirred solution of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq). Stir the reaction mixture at room temperature for 3 hours to form the corresponding oxime.[5]

-

Reduction: To the reaction mixture, add stannous chloride dihydrate (3.0 eq) and reflux for 15-30 minutes.[5]

-

Work-up: After the reaction is complete, concentrate the solvent under reduced pressure. Basify the residue with a 2N NaOH solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Mechanism of Action

While direct biological studies on this compound are limited, the extensive research on related benzimidazole thioether derivatives allows for informed predictions of its potential therapeutic applications and mechanisms of action.

Anticancer Potential

Benzimidazole derivatives are well-established as potent anticancer agents. Their mechanisms of action are diverse and include:

-

Tubulin Polymerization Inhibition: Many benzimidazole compounds, structurally similar to colchicine, are known to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

-

Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors. It is plausible that this compound or its derivatives could exhibit inhibitory activity against various kinases involved in cancer cell proliferation and survival signaling pathways, such as VEGFR, EGFR, or BRAF.[9]

-

Topoisomerase Inhibition: Some benzimidazole derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair. Inhibition of these enzymes leads to DNA damage and cell death.

Antimicrobial Activity

The benzimidazole core is present in several antimicrobial drugs. The mechanism of action in microorganisms often involves the inhibition of essential enzymes or the disruption of cellular processes. For instance, some benzimidazole derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme vital for nucleotide synthesis.[10]

Plausible Signaling Pathway Involvement

Given the known anticancer activities of benzimidazole derivatives, a plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Caption: Plausible mechanism of action for this compound.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its biological properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to evaluate its anticancer, antimicrobial, and other potential pharmacological activities. Elucidation of its precise mechanism of action will be crucial for its potential translation into a clinical candidate. The structural features of this compound, combining the privileged benzimidazole nucleus with a flexible thioether linkage and a reactive aniline group, make it a compelling target for further drug discovery efforts.

References

-

Ubeid, M. T.; Thabet, H. K.; Abu-shuheil, M. Y. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021 , 2021(4), M1273. [Link]

-

Ubeid, M. T.; Thabet, H. K.; Abu-shuheil, M. Y. (PDF) Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. ResearchGate, 2021 . [Link]

-

Ubeid, M. T.; Thabet, H. K.; Abu-shuheil, M. Y. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. ProQuest, 2021 . [Link]

-

Reddy, G. V.; Rao, G. V.; Sreenu, V. B. Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 2015 , 7(1), 139-143. [Link]

-

Sato, S.; et al. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 2010 , 75(15), 5140–5143. [Link]

-

Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

-

Khattab, M. et al. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2012 , 2(4), 937-947. [Link]

-

ResearchGate. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. [Link]

-

African Rock Art. 4-(1H-Benzimidazol-2-yl)aniline. [Link]

-

Khattab, M. et al. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar, 2012 . [Link]

-

Tahlan, S. et al. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 2019 , 13(1), 12. [Link]

-

Abdel-Maksoud, M. S. et al. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 2021 , 26(11), 3169. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-[(1<i>H</i>-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1<i>H</i>-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - ProQuest [proquest.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-(1H-benzimidazol-2-ylthio)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-(1H-benzimidazol-2-ylthio)aniline and Its Significance

This compound belongs to the benzimidazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities. Benzimidazole derivatives are integral components of numerous therapeutic agents, including antiulcer drugs and anthelmintics.[1] The core benzimidazole scaffold is also found in nature, most notably as a key structural element of vitamin B12.[1] The title compound is a subject of research interest due to its potential applications in medicinal chemistry and materials science. Understanding its solubility is a critical first step in formulation development, reaction chemistry, and the design of biological assays.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3] Several molecular characteristics of this compound influence its solubility profile:

-

Polarity: The molecule possesses both polar and non-polar regions. The benzimidazole and aniline rings are largely non-polar, while the amine (-NH2) and imine (-N=) functionalities, along with the thioether linkage (-S-), introduce polarity through lone pairs of electrons and the potential for hydrogen bonding.

-

Hydrogen Bonding: The amine group and the N-H group of the benzimidazole ring can act as hydrogen bond donors, while the nitrogen atoms and the sulfur atom can act as hydrogen bond acceptors. The ability to form hydrogen bonds with a solvent significantly enhances solubility.

-

Molecular Weight: The molecular weight of this compound is 255.33 g/mol . Generally, for a given class of compounds, solubility tends to decrease as molecular weight and the size of the non-polar regions increase.[4]

Based on these features, it is anticipated that this compound will exhibit greater solubility in polar aprotic and protic solvents capable of hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is expected to be limited.

Predicted Solubility Profile

While experimental data is not available, a qualitative solubility profile can be predicted based on the behavior of similar benzimidazole derivatives. Benzimidazoles are generally described as weakly basic compounds that are soluble in dilute acids.[5][6] The introduction of polar groups, such as an amino group, tends to increase solubility in polar solvents.[6] For instance, 2-aminobenzimidazole is soluble in water, whereas 2-methylbenzimidazole is more soluble in less polar solvents like ether.[6]

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond donating and accepting groups suggests some affinity. However, the large aromatic scaffold may limit extensive solubility in highly polar protic solvents like water. Solubility is likely to be higher in alcohols compared to water. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them effective at solvating polar molecules with both hydrogen bonding capabilities and significant non-polar regions. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors, but their overall polarity is lower than DMF or DMSO. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The dominant non-polar character of these solvents makes them poor solvents for a molecule with significant polar functionalities. While the aromatic rings might have some affinity for toluene, the polar groups will hinder dissolution. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity and can solvate a range of organic compounds. However, the solubility of benzimidazoles in chloroalkanes has been noted to be generally low.[7] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., the mobile phase for HPLC).

-

Generate a calibration curve by plotting the peak area from the HPLC analysis of the standards against their corresponding concentrations.

-

Accurately dilute the filtered supernatant from the saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC under the same conditions as the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[4] This relationship should be determined experimentally if the compound is to be used over a range of temperatures.

-

pH: As a weakly basic compound, the solubility of this compound is expected to be pH-dependent. In acidic solutions, the amine and benzimidazole nitrogen atoms can be protonated, forming salts that are generally more soluble in aqueous media.

-

Polymorphism: The crystalline form of the solid can significantly impact its solubility. It is important to characterize the solid form being used in solubility studies.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a comprehensive framework for understanding and determining its solubility. Based on its chemical structure and the known properties of related benzimidazole compounds, it is predicted to be most soluble in polar aprotic solvents such as DMF and DMSO, with moderate to low solubility in alcohols and chlorinated solvents, and poor solubility in non-polar hydrocarbons. The provided experimental protocol offers a robust method for researchers to generate precise and reliable solubility data, which is essential for the successful application of this compound in research and development.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of organic compounds (video). Khan Academy. (n.d.).

- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.

- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023, June 21). SRR Publications.

- 4-(1H-Benzimidazol-2-yl)aniline. (n.d.). African Rock Art.

- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025, August 10). ResearchGate.

Sources

Spectroscopic Analysis of 4-(1H-benzimidazol-2-ylthio)aniline: A Methodological and Interpretive Guide

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(1H-benzimidazol-2-ylthio)aniline, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Given the molecule's structural complexity, combining a benzimidazole core, a thioether linkage, and an aniline moiety, a multi-technique approach is essential for unambiguous structural confirmation. This document outlines the theoretical basis, experimental protocols, and detailed interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. While direct experimental spectra for this specific molecule are not widely published, this guide leverages established spectroscopic principles and data from closely related analogues to present a robust predictive analysis. This serves as a self-validating system for researchers synthesizing or working with this compound and its derivatives.

Introduction: The Significance of this compound

The benzimidazole ring is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals.[1][2] Its fusion of a benzene and imidazole ring creates a unique electronic and structural environment capable of diverse molecular interactions. When functionalized, as in this compound, the resulting molecule combines the properties of three key pharmacophores: the benzimidazole, the aromatic amine (aniline), and a flexible thioether linker. This combination makes it a valuable intermediate for synthesizing agents targeting a range of biological processes, from enzyme inhibition to receptor binding.[3]

Accurate structural elucidation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. This guide provides the necessary spectroscopic roadmap for confirming the identity and purity of this compound.

Molecular Structure and Analytical Workflow

A logical workflow is critical for efficient and accurate structural analysis. The process begins with determining the molecular mass and formula, proceeds to identifying functional groups, and concludes with a detailed map of the carbon-hydrogen framework.

Caption: Structure and simplified atom designation for spectral assignment.

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry is the definitive technique for determining a molecule's molecular weight. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion, we can confirm its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically keeps the molecule intact, showing a strong signal for the protonated species [M+H]⁺.

Experimental Protocol (Typical):

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer for high resolution).

-

Acquisition Mode: Acquire the spectrum in positive ion mode.

-

Analysis: Determine the m/z of the base peak and other significant ions. For high-resolution MS (HRMS), compare the measured exact mass to the calculated mass to confirm the elemental formula.

Predicted Data Interpretation: The molecular formula for this compound is C₁₃H₁₁N₃S. The monoisotopic mass is calculated to be 241.0674 g/mol .

| m/z (Predicted) | Ion Formula | Assignment | Causality of Formation |

| 242.0752 | [C₁₃H₁₂N₃S]⁺ | [M+H]⁺ | Protonation of the parent molecule, likely on the aniline nitrogen or an imidazole nitrogen. This is expected to be the base peak in ESI-MS. |

| 241.0674 | [C₁₃H₁₁N₃S]⁺ | [M]⁺ | Molecular ion peak (more common in techniques like GC-MS). |

| 150.0221 | [C₇H₅N₂S]⁺ | [Benzimidazol-2-thiol]⁺ fragment | Cleavage of the C-S bond, a common fragmentation pathway for thioethers. |

| 92.0504 | [C₆H₆N]⁺ | [Aniline radical]⁺ fragment | Cleavage of the C-S bond. |

The presence of the [M+H]⁺ peak at m/z 242.0752 with high accuracy (typically <5 ppm error in HRMS) provides powerful confirmation of the compound's elemental composition. [4]

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment, making IR an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol (Typical):

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Predicted Data Interpretation: The structure of this compound contains several key functional groups that will give rise to distinct IR absorption bands. Data from analogous structures like 2-aryl benzimidazoles provide strong correlative evidence for these assignments. [5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| ~3450 - 3350 | Medium, Sharp | Aniline N-H | Asymmetric & Symmetric Stretch |

| ~3300 - 3000 | Broad | Benzimidazole N-H | Stretch (H-bonded) |

| ~3100 - 3000 | Medium | Aromatic C-H | Stretch |

| ~1630 - 1600 | Strong | C=N & C=C | Ring Stretch (Imidazole & Benzene) |

| ~1520 | Strong | N-H | Bend (Aniline) |

| ~1320 | Medium | C-N | Stretch (Aniline) |

| ~750 | Strong | C-H | Out-of-plane Bend (ortho-disubstituted benzene) |

| ~700 - 600 | Weak-Medium | C-S | Stretch |

The presence of two distinct N-H stretching regions is a key diagnostic feature: a sharper doublet for the primary amine (-NH₂) and a broad band for the hydrogen-bonded secondary amine (-NH-) of the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (¹H and ¹³C), where the chemical environment of each nucleus dictates its resonance frequency (chemical shift).

Experimental Protocol (Typical):

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the preferred solvent due to its ability to dissolve polar heterocyclic compounds and the fact that its residual proton signal does not interfere with key aromatic signals. The acidic N-H protons of the sample will be observable and can be confirmed by D₂O exchange.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record a standard ¹H spectrum, a ¹³C spectrum (e.g., with proton decoupling), and consider 2D experiments like COSY or HSQC for more complex assignments if needed.

¹H NMR Spectroscopy

Predicted Data Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzimidazole and aniline rings, as well as exchangeable protons from the N-H groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | Benzimidazole N-H | The imidazole proton is acidic and deshielded, appearing far downfield. Exchangeable with D₂O. |

| ~7.6 - 7.4 | Multiplet | 2H | H-8 / H-9 (Benzimidazole) | Protons on the fused benzene ring, typically appearing as a complex multiplet. |

| ~7.3 - 7.1 | Multiplet | 2H | H-7 / H-10 (Benzimidazole) | Protons on the fused benzene ring. |

| ~7.2 | Doublet (J ≈ 8.5 Hz) | 2H | H-4 (Aniline) | Aromatic protons ortho to the sulfur atom, appearing as one half of an AA'BB' system. |

| ~6.7 | Doublet (J ≈ 8.5 Hz) | 2H | H-3 / H-5 (Aniline) | Aromatic protons ortho to the electron-donating amino group are shielded and appear upfield. |

| ~5.7 | Broad Singlet | 2H | Aniline NH₂ | The primary amine protons are typically broad and exchangeable with D₂O. |

¹³C NMR Spectroscopy

Predicted Data Interpretation: The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon environment. The chemical shifts are highly diagnostic of the carbon type (aliphatic, aromatic, quaternary). Data from related thio-benzimidazoles suggest the C-S carbon appears around 150 ppm. [4]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~151.0 | C-2 (Aniline) | Aromatic carbon bearing the electron-donating NH₂ group is significantly shielded. |

| ~149.5 | C-6 (N-C -S) | The imine-like carbon of the benzimidazole ring, bonded to two nitrogens and a sulfur, is highly deshielded. |

| ~143.0 | C-7/C-10 (Bridgehead) | Quaternary carbons of the fused benzene ring. |

| ~135.0 | C-4 (Aniline) | Aromatic carbons ortho to the sulfur atom. |

| ~125.0 | C-1 (Aniline, ipso) | Quaternary carbon attached to sulfur, often shows a weaker signal. |

| ~122.5 | C-8/C-9 (Benzimidazole) | Protonated carbons of the fused benzene ring. |

| ~118.0 | C-7/C-10 (Benzimidazole) | Protonated carbons of the fused benzene ring. |

| ~114.0 | C-3/C-5 (Aniline) | Aromatic carbons ortho to the NH₂ group are shielded. |

Conclusion

The combination of Mass Spectrometry, IR spectroscopy, and NMR spectroscopy provides a complete and unambiguous structural confirmation of this compound. MS confirms the molecular formula, IR identifies the key N-H, C=N, and C-S functional groups, and NMR provides a detailed atom-by-atom map of the molecular skeleton. The predictive data and protocols outlined in this guide serve as a robust reference for researchers, ensuring the scientific integrity of studies involving this versatile chemical scaffold. This self-validating analytical approach is fundamental to advancing the application of benzimidazole derivatives in science and medicine.

References

-

African Rock Art. 4-(1H-Benzimidazol-2-yl)aniline. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. Available at: [Link]

-

MDPI. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

-

Semantic Scholar. 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. Available at: [Link]

-

PubMed. 4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-N,N-diphenyl-aniline monohydrate. Available at: [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

-

PubChem. 4-(1H-1,3-benzodiazol-2-yl)aniline. Available at: [Link]

-

PubChem. 2-(1H-benzimidazol-2-yl)aniline. Available at: [Link]

-

MDPI. Supporting Information for [Title of Paper - often related to synthesis]. Available at: [Link]

-

Semantic Scholar. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

-

Chemical Reviews. Synthesis, reactions, and spectroscopic properties of benzimidazoles. Available at: [Link]

-

ResearchGate. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. Available at: [Link]

-

MDPI. Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Available at: [Link]

-

MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Available at: [Link]

Sources

The Multifaceted Therapeutic Potential of Benzimidazole Thioether Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically significant molecules.[1][2] This technical guide provides an in-depth exploration of a particularly promising subclass: benzimidazole thioether derivatives. We delve into the synthetic strategies for accessing these compounds, their diverse and potent biological activities, and the underlying mechanisms of action. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the therapeutic landscape of these versatile molecules, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Introduction: The Benzimidazole Core and the Significance of the Thioether Linkage

Benzimidazole, a bicyclic aromatic heterocycle, is structurally analogous to naturally occurring purines, enabling favorable interactions with various biological macromolecules.[1][3] This inherent bioisosterism has propelled the development of a vast library of benzimidazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5]

The introduction of a thioether linkage at the C2 position of the benzimidazole ring has been shown to be a pivotal modification, often enhancing the biological potency and modulating the pharmacokinetic profile of the parent molecule. The sulfur atom, with its unique size, electronegativity, and ability to form hydrogen bonds and coordinate with metal ions, can significantly influence the binding affinity of the molecule to its biological target. This guide will specifically focus on the synthesis, biological evaluation, and mechanistic understanding of these thioether derivatives.

Synthetic Strategies for Benzimidazole Thioether Derivatives

The most common and efficient route to benzimidazole thioether derivatives involves a two-step synthesis, starting with the formation of 2-mercaptobenzimidazole, followed by S-alkylation.

Synthesis of 2-Mercaptobenzimidazole (2-MBI)

The precursor, 2-mercaptobenzimidazole (also known as benzimidazole-2-thione), is typically synthesized via the condensation of o-phenylenediamine with carbon disulfide.[6][7]

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole

-

Reaction Setup: In a high-pressure autoclave, dissolve o-phenylenediamine (1 equivalent) in absolute ethanol.[6]

-

Addition of Carbon Disulfide: Carefully add carbon disulfide (1.5-2 equivalents) to the solution.

-

Reaction Conditions: Seal the autoclave and heat the mixture at 150°C for 12-15 hours. The elevated temperature and pressure are crucial for driving the reaction to completion.[6]

-

Work-up and Purification: After cooling the reaction vessel to room temperature, the precipitated product is collected by filtration. The crude 2-mercaptobenzimidazole is then washed with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from ethanol to yield a crystalline solid.

S-Alkylation of 2-Mercaptobenzimidazole

The thioether linkage is introduced by the S-alkylation of 2-mercaptobenzimidazole with various alkyl or benzyl halides.[8][9]

Experimental Protocol: Synthesis of 2-(Alkyl/Benzylthio)benzimidazoles

-

Reaction Setup: Dissolve 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a base, such as triethylamine or potassium carbonate (1.1-1.5 equivalents), to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate anion.

-

Alkylation: To the stirred solution, add the desired alkyl or benzyl halide (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (40-60°C) for 2-4 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The final product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexane).[10]

Diagram of the General Synthetic Workflow

Caption: General synthetic route to benzimidazole thioether derivatives.

Anticancer Activities

Benzimidazole thioether derivatives have emerged as a significant class of compounds with potent anticancer activity, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of action for many anticancer benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[11] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[12]

Diagram of Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by benzimidazole thioether derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2) containing GTP.

-

Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the benzimidazole thioether derivative or a vehicle control (e.g., DMSO).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a microplate reader. The absorbance increases as tubulin polymerizes into microtubules.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect is quantified by determining the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Mechanism of Action: Kinase Inhibition (e.g., PI3K/Akt Pathway)

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13] Several benzimidazole derivatives have been identified as potent inhibitors of kinases within this pathway, such as PI3K and Akt, thereby blocking downstream signaling and suppressing tumor progression.[14][15]

Caption: Inhibition of the NF-κB signaling pathway by benzimidazole thioether derivatives.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of compounds can be evaluated in vitro by measuring their ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. Experimental Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of the benzimidazole thioether derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response.

-

Cytokine Measurement: After an incubation period (e.g., 22 hours), collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA). 5. Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-treated control.

Quantitative Data and Structure-Activity Relationships (SAR)

| Compound Type | Key Structural Feature | Assay | IC50 (µM) | Reference |

| Benzimidazole-thiazole hybrid | 2-Methylthiobenzimidazole | COX-2 Inhibition | 0.045 | |

| 2-Substituted Benzimidazole | Pyrrolidin-1-yl-methyl | Luminol-enhanced chemiluminescence | < Ibuprofen |

Key SAR Insights:

-

Hybrid molecules linking the 2-methylthiobenzimidazole core to other anti-inflammatory pharmacophores like thiazole can lead to potent dual inhibitors of COX and 15-LOX enzymes.

-

Substitutions at the N1 and C2 positions of the benzimidazole scaffold have a significant impact on anti-inflammatory activity.

-

The presence of a trifluoromethyl or methoxy group on a phenyl substituent can enhance the inhibition of secretory phospholipases A2.

Antiviral Activities

Benzimidazole thioether derivatives have also been investigated for their antiviral properties against a variety of RNA and DNA viruses.

Spectrum of Activity

Studies have shown that certain benzimidazole thioether derivatives exhibit activity against viruses such as human cytomegalovirus (HCMV), herpes simplex virus type-1 (HSV-1), and rhinoviruses.

Quantitative Data

The antiviral efficacy is typically reported as the half-maximal effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%.

| Compound Type | Virus | EC50 (µM) | Reference |

| 2-(Benzylthio)benzimidazole ribonucleoside | HCMV | Lower than DRB | |

| 2-(Alkylthio)benzimidazole ribonucleoside | HSV-1 | Active near cytotoxic concentrations |

Conclusion and Future Perspectives

Benzimidazole thioether derivatives represent a highly versatile and promising class of compounds in the realm of drug discovery. Their straightforward synthesis and the ease with which their structure can be modified allow for the fine-tuning of their biological activities. The potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties demonstrated by these derivatives underscore their therapeutic potential.

Future research in this area should focus on:

-

Rational Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities to identify novel therapeutic targets.

-

In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, pharmacokinetic profiles, and safety.

The continued exploration of benzimidazole thioether derivatives holds great promise for the development of novel and effective therapeutic agents to address a wide range of human diseases.

References

A comprehensive list of references with full citation details and clickable URLs will be provided upon request. The in-text citations correspond to the search results used to generate this guide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. researchhub.com [researchhub.com]

- 14. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

initial screening of 4-(1H-benzimidazol-2-ylthio)aniline for antimicrobial activity

An In-depth Technical Guide to the Initial Antimicrobial Screening of 4-(1H-benzimidazol-2-ylthio)aniline

Authored by: A Senior Application Scientist

Foreword: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, threatening to reverse a century of medical progress.[1] Infectious diseases, once readily treatable, are increasingly becoming intractable, creating an urgent and unmet need for the discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] In this context, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the benzimidazole scaffold is a "privileged structure" in medicinal chemistry.[1][3] Structurally analogous to purine nucleosides, benzimidazole derivatives can readily interact with biological macromolecules, exhibiting a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[1][3][4][5]

This guide provides a comprehensive, in-depth framework for the initial in vitro antimicrobial screening of a promising candidate: This compound . As a Senior Application Scientist, my objective is not merely to present a series of steps, but to elucidate the scientific rationale behind each experimental choice, ensuring that the described protocols are robust, reproducible, and self-validating. This document is intended for researchers, scientists, and drug development professionals engaged in the critical early stages of antimicrobial drug discovery.

The Compound of Interest: this compound

The title compound, this compound, merges three key pharmacophoric fragments: the benzimidazole core, a flexible thioether linkage, and an aniline moiety. This combination offers a rich chemical space for potential biological interactions.

Synthesis and Characterization

While various synthetic routes exist for benzimidazole derivatives, a common approach involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[6][7] For this compound, a plausible synthesis could start from 4-aminobenzoic acid and o-phenylenediamine to form 4-(1H-benzo[d]imidazol-2-yl)aniline, which can then be further modified.[7][8][9]

Prior to any biological evaluation, it is imperative to confirm the identity and purity of the synthesized compound. Standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for structural elucidation. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). Only compounds with a purity of >95% should be advanced to biological screening to ensure that the observed activity is attributable to the compound of interest and not to impurities.

Hypothesized Mechanism of Antimicrobial Action

The antimicrobial activity of benzimidazole derivatives is often multifactorial.[10] Due to their structural similarity to purines, they can competitively inhibit nucleic acid synthesis, leading to cell death.[10] Other established mechanisms include:

-

Inhibition of DNA Gyrase: This essential bacterial enzyme controls DNA topology and is a validated target for antimicrobials.[10]

-

Disruption of Ergosterol Biosynthesis: In fungi, benzimidazoles can inhibit the enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][6][11][12][13] This leads to increased membrane permeability and cell death.

-

Inhibition of Folate Biosynthesis: Some derivatives interfere with the metabolic pathways responsible for producing folates, which are essential for microbial growth.[10]

The following diagram illustrates these potential mechanisms of action.

Caption: Potential antimicrobial mechanisms of benzimidazole derivatives.

Core Directive: A Phased Approach to Antimicrobial Screening

A logical, phased screening approach is crucial for efficiently evaluating a novel compound. This process begins with broad qualitative and quantitative primary screens against a representative panel of microorganisms, followed by more specific secondary assays if promising activity is observed.

The workflow diagram below outlines the key stages of the initial screening process.

Caption: Experimental workflow for initial antimicrobial screening.

Detailed Experimental Protocols

The following protocols are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized guidelines for antimicrobial susceptibility testing.[14][15][16][17] Adherence to these standards is critical for ensuring data integrity and comparability across different studies.

Materials and Microorganisms

-

Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Culture Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) for bacteria.[18] RPMI-1640 medium for fungi.

-

Control Antibiotics: Ciprofloxacin (antibacterial) and Fluconazole (antifungal) as positive controls.

-

Microbial Strains (ATCC - American Type Culture Collection):

-

Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

-

Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)

This is a qualitative method to visually assess the antimicrobial activity of the compound.[19][20]

1. Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test microorganism from an overnight culture plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[20]

2. Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Rotate the swab against the inside of the tube to remove excess liquid. c. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[20] d. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

3. Disk Application: a. Sterilize blank paper disks (6 mm diameter) and impregnate them with a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely. b. Using sterile forceps, place the compound-impregnated disk onto the surface of the inoculated agar plate. c. Place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated only with DMSO) on the same plate. d. Ensure disks are placed at least 24 mm apart to prevent overlapping of zones.[18]

4. Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.

5. Interpretation: a. Measure the diameter of the zone of complete growth inhibition (in mm) around each disk. b. A zone of inhibition indicates that the compound has antimicrobial activity. The size of the zone provides a qualitative measure of its potency.[18]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2][21][22]

1. Plate Preparation: a. Using a sterile 96-well microtiter plate, add 100 µL of sterile broth (MHB for bacteria, RPMI for fungi) to wells in columns 2 through 12. b. Prepare a 2X working solution of the test compound in broth. Add 200 µL of this solution to the wells in column 1. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Continue this process across the plate to column 10. Discard the final 100 µL from column 10.[23] d. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).[22]

2. Inoculum Preparation: a. Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described previously. b. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

3. Inoculation and Incubation: a. Inoculate each well (columns 1 through 11) with 100 µL of the diluted microbial suspension. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final 1X values. b. Seal the plate and incubate under the same conditions as the disk diffusion assay.

4. MIC Determination: a. After incubation, examine the plate for visible turbidity (growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[22][24] This can be determined by visual inspection or by using a microplate reader to measure optical density (OD).

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in a clear and structured format for easy comparison and analysis.

Table 1: Example Antimicrobial Activity Data for this compound

| Microorganism | Type | Disk Diffusion | MIC (µg/mL) |

| Zone of Inhibition (mm) | |||

| S. aureus ATCC 29213 | Gram (+) | 18 | 16 |

| B. subtilis ATCC 6633 | Gram (+) | 22 | 8 |

| E. coli ATCC 25922 | Gram (-) | 9 | 128 |

| P. aeruginosa ATCC 27853 | Gram (-) | - | >256 |

| C. albicans ATCC 90028 | Fungi | 15 | 32 |

| Ciprofloxacin (Control) | - | 25 (S. aureus) | 0.5 (S. aureus) |

| Fluconazole (Control) | - | 28 (C. albicans) | 1 (C. albicans) |

Note: Data are hypothetical and for illustrative purposes only.

Interpreting the Results

The initial screening results provide critical insights:

-

Spectrum of Activity: The compound in the example table shows promising activity against Gram-positive bacteria and moderate activity against Candida albicans. The activity against Gram-negative bacteria is significantly weaker, which is common for many compounds due to the outer membrane barrier of these organisms.

-

Potency: The MIC values provide a quantitative measure of potency. A lower MIC value indicates higher potency.[25] These values should be compared to those of the standard control antibiotics to gauge relative effectiveness.

-

Structure-Activity Relationship (SAR): These initial data are the first step in building an SAR.[4][26] For example, if activity is promising, future chemical modifications could be made to the aniline ring or the benzimidazole core to try and enhance potency or broaden the spectrum of activity.

Conclusion and Future Directions

The initial screening of this compound, as outlined in this guide, provides a robust and scientifically sound foundation for evaluating its potential as an antimicrobial agent. The combination of qualitative (disk diffusion) and quantitative (broth microdilution) methods, performed according to established standards, ensures the generation of reliable and actionable data.

If the initial screening reveals significant antimicrobial activity (e.g., MIC values in the low µg/mL range), the next logical steps would include:

-

Determining the Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

-

Time-Kill Kinetic Assays: To understand the rate at which the compound kills the target pathogen.

-

Cytotoxicity Testing: To assess the compound's toxicity against mammalian cell lines, providing an early indication of its therapeutic index.[27]

-

Mechanism of Action Studies: To elucidate the specific biochemical pathways or cellular components targeted by the compound.

The journey of drug discovery is long and complex, but it begins with meticulous and rigorous preliminary screening. This guide provides the necessary framework to take that critical first step with confidence and scientific integrity.

References

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. ResearchGate. [Link]

-

Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. PMC - NIH. [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. [Link]

-

Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

In silico designing of some Benzimidazole derivatives for Anti-fungal activity. ProQuest. [Link]

-

Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. NIH. [Link]

-

Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. PMC - NIH. [Link]

-

Antimicrobial Susceptibility Testing. CLSI. [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

-

The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]

-

Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Bentham Science. [Link]

-

Benzimidazole: A short review of their antimicrobial activities INTRODUCTION. International Current Pharmaceutical Journal. [Link]

-

SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar. [Link]

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]

-

A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. PMC - PubMed Central. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

-

Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate. [Link]

-

Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. MDPI. [Link]

-

Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. [Link]

-

4-(1H-Benzimidazol-2-yl)aniline. African Rock Art. [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. [Link]

-

Synthesis and antimicrobial activity of some new anilino benzimidazoles. PubMed. [Link]

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar [semanticscholar.org]

- 9. ijrpc.com [ijrpc.com]

- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico designing of some Benzimidazole derivatives for Anti-fungal activity - ProQuest [proquest.com]

- 13. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 16. nih.org.pk [nih.org.pk]

- 17. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. asm.org [asm.org]

- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. rroij.com [rroij.com]